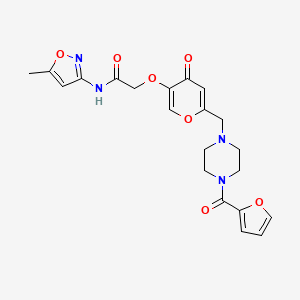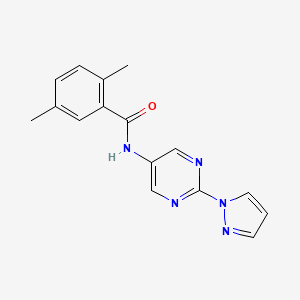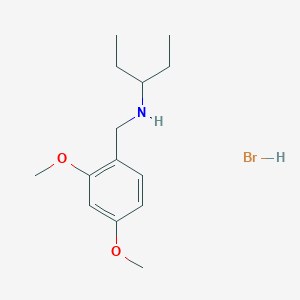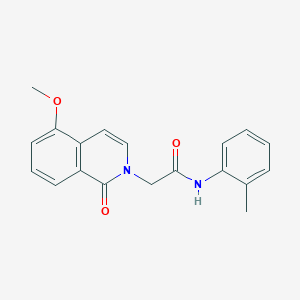
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-methylphenyl)acetamide (referred to as MOIA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOIA is a derivative of isoquinoline and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MOIA is not fully understood, but it is believed to act on various molecular targets in the brain and body. MOIA has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which is beneficial for treating neurodegenerative diseases. MOIA has also been found to modulate the activity of various signaling pathways involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
MOIA has been found to exhibit various biochemical and physiological effects in scientific research. It has been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function. MOIA has also been found to exhibit anti-inflammatory and antioxidant properties, leading to reduced inflammation and oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOIA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. MOIA has also been found to exhibit low toxicity, making it a safe compound for use in lab experiments. However, one limitation of MOIA is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on MOIA. One direction is to further study its potential therapeutic applications in treating neurodegenerative diseases. Another direction is to study its effects on various signaling pathways involved in inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of MOIA and how it interacts with various molecular targets in the brain and body.
Métodos De Síntesis
MOIA can be synthesized through a multi-step process involving the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with 5-methoxy-2-nitrobenzaldehyde to form the corresponding nitro compound. Reduction of the nitro group using palladium on carbon and hydrogen gas yields the amine intermediate, which is then reacted with anhydrous acetic acid and acetic anhydride to form MOIA.
Aplicaciones Científicas De Investigación
MOIA has been found to exhibit various therapeutic applications in scientific research. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MOIA has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-3-4-8-16(13)20-18(22)12-21-11-10-14-15(19(21)23)7-5-9-17(14)24-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWVTZXMVUVBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)-N-(o-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)
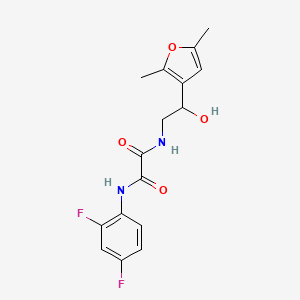
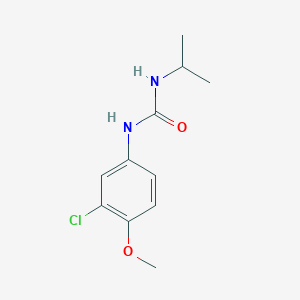
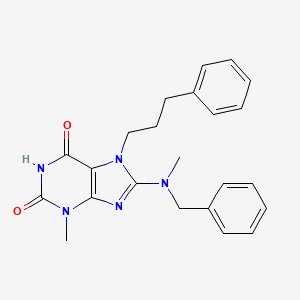
![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)
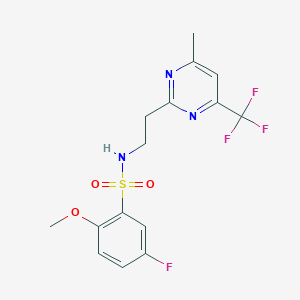
![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)
